molecular formula C12H26N4O3 B12685547 N(1)-(gamma-Glutamyl)spermidine CAS No. 74141-50-7

N(1)-(gamma-Glutamyl)spermidine

Cat. No.: B12685547
CAS No.: 74141-50-7
M. Wt: 274.36 g/mol
InChI Key: PBYQQEBTMGPBKC-JTQLQIEISA-N
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Description

N(1)-(gamma-Glutamyl)spermidine is a derivative of spermidine, a polyamine compound that plays a crucial role in cellular metabolism. This compound is formed by the conjugation of spermidine with gamma-glutamyl, a process that modifies its biological activity and properties. Spermidine itself is involved in various cellular processes, including DNA stabilization, autophagy, and regulation of ion channels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(1)-(gamma-Glutamyl)spermidine typically involves the enzymatic or chemical conjugation of spermidine with gamma-glutamyl. One common method is the use of gamma-glutamyltransferase enzymes, which facilitate the transfer of the gamma-glutamyl group to spermidine under mild conditions. Chemical synthesis can also be achieved through the reaction of spermidine with gamma-glutamyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches using engineered microorganisms. For example, Escherichia coli can be genetically modified to overexpress gamma-glutamyltransferase and spermidine synthase, enabling the efficient biosynthesis of the compound in large quantities. Optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial for maximizing yield.

Chemical Reactions Analysis

Types of Reactions

N(1)-(gamma-Glutamyl)spermidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of gamma-glutamyl aldehyde or carboxylic acid derivatives.

    Reduction: Production of gamma-glutamyl amines.

    Substitution: Generation of gamma-glutamyl derivatives with various functional groups.

Scientific Research Applications

N(1)-(gamma-Glutamyl)spermidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its role in cellular processes such as autophagy, DNA stabilization, and ion channel regulation.

    Medicine: Investigated for its potential therapeutic effects, including anti-aging properties and protection against oxidative stress.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and dietary supplements due to its bioactive properties.

Mechanism of Action

N(1)-(gamma-Glutamyl)spermidine exerts its effects through several mechanisms:

    Molecular Targets: It interacts with DNA, RNA, and proteins, stabilizing their structures and influencing their functions.

    Pathways Involved: The compound is involved in the regulation of autophagy, a cellular process that degrades and recycles cellular components. It also modulates ion channels and signaling pathways related to cell growth and survival.

Comparison with Similar Compounds

N(1)-(gamma-Glutamyl)spermidine is unique compared to other polyamines due to its gamma-glutamyl modification, which enhances its stability and bioactivity. Similar compounds include:

    Spermidine: The parent compound, involved in various cellular processes.

    Spermine: Another polyamine with similar functions but different structural properties.

    Putrescine: A precursor in the biosynthesis of spermidine and spermine.

This compound stands out due to its enhanced stability and specific interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

CAS No.

74141-50-7

Molecular Formula

C12H26N4O3

Molecular Weight

274.36 g/mol

IUPAC Name

(2S)-5-amino-2-[4-(3-aminopropylamino)butylamino]-5-oxopentanoic acid

InChI

InChI=1S/C12H26N4O3/c13-6-3-8-15-7-1-2-9-16-10(12(18)19)4-5-11(14)17/h10,15-16H,1-9,13H2,(H2,14,17)(H,18,19)/t10-/m0/s1

InChI Key

PBYQQEBTMGPBKC-JTQLQIEISA-N

Isomeric SMILES

C(CCN[C@@H](CCC(=O)N)C(=O)O)CNCCCN

Canonical SMILES

C(CCNC(CCC(=O)N)C(=O)O)CNCCCN

Origin of Product

United States

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